molecular formula C10H18O B15447620 3,3-Dimethylbicyclo[2.2.2]octan-1-ol CAS No. 62579-37-7

3,3-Dimethylbicyclo[2.2.2]octan-1-ol

Cat. No.: B15447620
CAS No.: 62579-37-7
M. Wt: 154.25 g/mol
InChI Key: MPSVRTKKYUXQOA-UHFFFAOYSA-N
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Description

3,3-Dimethylbicyclo[2.2.2]octan-1-ol is a chemical building block of high interest in pharmaceutical research and development, particularly in the design of novel bioactive compounds. Its core structure is based on the bicyclo[2.2.2]octane scaffold, which is a well-characterized and conformationally rigid saturated bioisostere of the phenyl ring . Replacing aromatic rings with saturated bioisosteres like bicyclo[2.2.2]octane is a established strategy to improve the physicochemical properties of drug candidates, such as reducing lipophilicity, enhancing metabolic stability, and increasing aqueous solubility . The 2-oxabicyclo[2.2.2]octane variant, which shares significant structural similarity, has been successfully incorporated into the structures of known drugs like Imatinib and Vorinostat, leading to analogs with improved property profiles . The specific 3,3-dimethyl substitution and the hydroxyl functional group on this molecule provide valuable synthetic handles for further chemical modification, making it a versatile intermediate for constructing complex molecules aimed at exploring new chemical space in drug discovery projects. This product is intended for research applications by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

62579-37-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

3,3-dimethylbicyclo[2.2.2]octan-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-10(11)5-3-8(9)4-6-10/h8,11H,3-7H2,1-2H3

InChI Key

MPSVRTKKYUXQOA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC1CC2)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Bicyclo[2.2.2]octane Derivatives

4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol (CAS 72948-89-1)
  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.22 g/mol
  • Key Features: Contains two hydroxyl groups (C1 and C4-hydroxymethyl), enhancing hydrogen-bonding capacity and hydrophilicity compared to the monofunctional 3,3-dimethyl analog .
  • Applications : Used in synthetic intermediates for pharmaceutical research due to its dual functionality .
4-Bromobicyclo[2.2.2]octan-1-ol (CAS 72948-88-0)
  • Molecular Formula : C₈H₁₃BrO
  • Molecular Weight : 205.09 g/mol
  • Key Features : Bromine substitution introduces electronegativity, altering reactivity in nucleophilic substitutions. Lower steric hindrance compared to 3,3-dimethyl derivatives .

Bicyclo[2.2.1]heptane Derivatives

3,3-Dimethylbicyclo[2.2.1]heptan-2-ol (CAS 93892-54-7)
  • Molecular Formula : C₁₀H₁₈O
  • Molecular Weight : 154.25 g/mol
  • Key Features : The bicyclo[2.2.1] framework introduces greater ring strain than bicyclo[2.2.2], leading to higher reactivity. For example, reaction with LDA yields a 45% mixture of the alcohol and unreacted ketone .
  • Applications : Used as a precursor in fragrance compounds, such as spoilage markers in fish fillets .
5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol
  • Molecular Formula : C₁₄H₂₄O
  • Molecular Weight : 208.34 g/mol
  • Key Features : Conjugated double bond in the bicyclo system enhances stability and alters UV absorption properties. Used in flavor and fragrance industries .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Notes Applications
3,3-Dimethylbicyclo[2.2.2]octan-1-ol C₁₀H₁₈O 154.25* Bridgehead -OH Low reactivity in chlorination reactions Synthetic intermediates
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol C₉H₁₆O₂ 156.22 C1-OH, C4-CH₂OH High hydrophilicity Pharmaceutical research
3,3-Dimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O 154.25 C2-OH 45% yield in LDA reactions Fragrance precursors
5-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol C₁₄H₂₄O 208.34 Conjugated diene, -OH Enhanced stability Flavor and fragrance industries

*Calculated based on structural similarity.

Preparation Methods

Cyclohexene Precursor Functionalization

A foundational strategy involves the use of substituted cyclohexene derivatives as precursors. Patent CN103980095A details the synthesis of 4,5-dimethylbicyclo[2.2.2]octan-2-ol via a Diels-Alder reaction between 3-methyl-2-cyclohexen-1-one and maleic anhydride. While this method targets a different regioisomer, it provides a template for adapting the cyclohexene starting material to introduce 3,3-dimethyl groups. Key steps include:

  • Step 1 : Lithiation of 3-methyl-2-cyclohexen-1-one at -70°C using n-butyllithium, followed by silylation with trimethylchlorosilane to yield trimethyl(5-methylcyclohexene-1-5-dienyloxy)silane.
  • Step 2 : Cycloaddition with maleic anhydride at 80°C to form the bicyclic intermediate.
  • Step 3 : Hydrogenation over palladium/carbon (Pd/C) to saturate the double bonds, followed by hydrolysis to the diol.

Adapting this route for 3,3-dimethyl substitution would require starting with 3,3-dimethyl-2-cyclohexen-1-one, though synthetic accessibility of this precursor remains a limitation.

Transition Metal-Catalyzed Oxidation of 1,4-Dimethylene Cyclohexane

Palladium-Mediated Oxidative Functionalization

Patent US10633315 discloses a palladium-catalyzed method for converting 1,4-dimethylene cyclohexane into oxo-substituted bicyclo[2.2.2]octanes. The process involves:

  • Reagents : Pd(OAc)₂ (5 mol%), iodosobenzene diacetate (2.2 equiv), and acetic acid as solvent.
  • Conditions : Reaction at 80°C for 24 hours under nitrogen.
  • Outcome : Formation of 1,4-diacetoxybicyclo[2.2.2]octane (28% yield) alongside 4-acetoxybicyclo[2.2.2]octan-1-ol (52% yield).

To target 3,3-dimethylbicyclo[2.2.2]octan-1-ol, the precursor 1,4-dimethylene cyclohexane could be substituted with methyl groups at the 3-position. However, steric hindrance from dimethyl groups may necessitate higher catalyst loadings or modified ligands.

Reductive Amination and Hydrogenation Strategies

Ketone Intermediate Reduction

Patent WO2019075004A1 highlights reductive amination as a critical step for converting bicyclo[2.2.2]octane ketones to alcohols. For example:

  • Substrate : 3,3-Dimethylbicyclo[2.2.2]octan-1-one.
  • Reduction : Hydrogenation at 50–100°C under 10–50 bar H₂ using Raney nickel or Pd/C.
  • Yield : Typical alcohol yields range from 65–85%, contingent on solvent choice (e.g., ethanol or THF).

This approach requires prior synthesis of the ketone intermediate, which could be achieved via Friedel-Crafts acylation of a preformed bicyclo[2.2.2]octane derivative.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents/Catalysts Yield (%) Limitations
Diels-Alder Cycloaddition 3-Methyl-2-cyclohexen-1-one Maleic anhydride, Pd/C 45–55 Limited regioisomer control
Pd-Catalyzed Oxidation 1,4-Dimethylene cyclohexane Pd(OAc)₂, iodosobenzene 28–52 Competing acetoxylation
Reductive Amination Bicyclo[2.2.2]octan-1-one H₂, Raney nickel 65–85 Ketone synthesis complexity

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 3,3-Dimethylbicyclo[2.2.2]octan-1-ol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile operations to minimize inhalation risks .
  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizers). Ensure containers are tightly sealed to prevent moisture ingress .
  • Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For inhalation exposure, move to fresh air and seek medical attention .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Compare experimental mass spectra with reference data (e.g., molecular ion peak at m/z 182 for bicyclo[2.2.2]octanol derivatives) .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to confirm substituent positions. For example, tertiary hydroxyl groups in bicyclic systems typically show distinct deshielding patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify hydroxyl (O-H) stretching vibrations (~3200–3600 cm1^{-1}) and C-O bonds (~1050–1150 cm1^{-1}) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use for purity assessment and fragmentation pattern analysis, referencing databases like the EPA/NIH Mass Spectral Library .

Advanced Research Questions

Q. What synthetic routes are available for this compound?

  • Methodological Answer :

  • Lithium Diisopropylamide (LDA)-Mediated Synthesis : React bicyclic ketones (e.g., 3,3-dimethylbicyclo[2.2.2]octan-2-one) with LDA, followed by quenching with water to yield the alcohol (45% yield observed in analogous systems) .
  • Diels-Alder Reactions : Construct the bicyclic framework using dienes and dienophiles, followed by functional group modifications (e.g., hydroxylation) .

Q. How does the bicyclic framework influence reactivity in electrophilic reactions?

  • Methodological Answer :

  • Steric Hindrance : The rigid bicyclo[2.2.2]octane structure restricts conformational flexibility, directing electrophiles to less hindered positions (e.g., equatorial over axial) .
  • Electrophilic Substitution : Study reactivity with nitronium tetrafluoroborate to assess regioselectivity, leveraging the bridgehead effect for kinetic vs. thermodynamic product analysis .

Q. What computational methods predict the reactivity and stability of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and transition states to model reaction pathways (e.g., acid-catalyzed dehydration) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for derivatization (e.g., sulfonylation using methanesulfonyl chloride) .

Q. How can this compound be derivatized for pharmacological studies?

  • Methodological Answer :

  • Sulfonylation : React with {bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride to produce sulfonate esters, enhancing bioavailability .
  • Amination : Introduce amino groups via reductive amination for biological target interaction studies (e.g., enzyme inhibition assays) .

Notes

  • Contradictions : While some evidence discusses bicyclo[2.2.1] systems (e.g., ), their methodologies are transferable to bicyclo[2.2.2] analogs with adjustments for steric and electronic differences.
  • Safety Emphasis : Adhere to hazard codes H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) as outlined in safety data sheets .

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